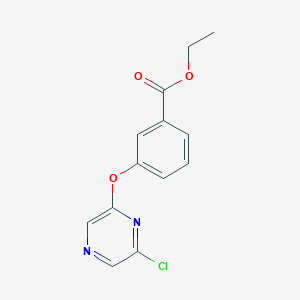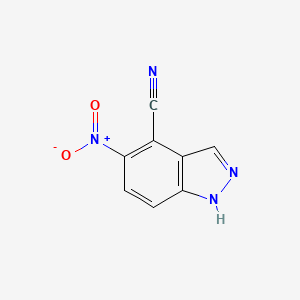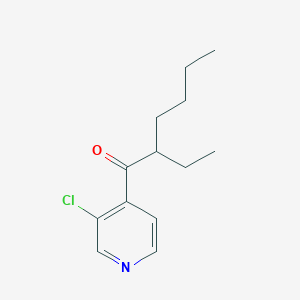
(1-Cyclohexylpiperidin-3-yl)methanol
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “(1-Cyclohexylpiperidin-3-yl)methanol” were not found, related compounds such as “[(1-Cyclohexylpiperidin-3-yl)methyl]amine” have been synthesized and studied . More research is needed to provide a detailed synthesis analysis for this compound.Molecular Structure Analysis
The molecule consists of a cyclic structure of a six-membered cyclohexane ring and a piperidine ring, with a hydroxyl group attached to the piperidine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Cyclohexylpiperidin-3-yl)methanol” are not explicitly stated in the available resources. The compound has a molecular weight of 197.32 g/mol.Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
A study conducted by Alvarez-Ibarra et al. (2010) focused on the synthesis of enantiopure β-amino alcohols based on l-pipecolinic acid, which includes compounds structurally related to "(1-Cyclohexylpiperidin-3-yl)methanol". These compounds demonstrated unique behaviors in controlling the stereochemistry of reactions, such as the addition of diethylzinc to benzaldehyde, highlighting their potential as chiral ligands in asymmetric catalysis Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010.
Catalysis
Ozcubukcu et al. (2009) developed a tris(triazolyl)methanol ligand that forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions effectively. This study illustrates the role of related methanol derivatives in enhancing the efficiency of catalytic processes Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009.
Antitubercular Compounds
Research by Shekar et al. (2014) on the chiral HPLC method for a novel triazole antitubercular compound showcases the importance of structural isomers related to "(1-Cyclohexylpiperidin-3-yl)methanol" in medicinal chemistry. The study emphasizes the enantio-specific activity of these compounds against tuberculosis Shekar, Sinha, Mukhopadhya, & Degani, 2014.
Methanol Synthesis and Catalysis
Richard and Fan (2018) discussed the use of rare earth elements in improving the catalytic performance of methanol synthesis catalysts. This research points to the broader applications of methanol and its derivatives in industrial chemistry Richard & Fan, 2018.
Zukünftige Richtungen
Piperidine derivatives, which include “(1-Cyclohexylpiperidin-3-yl)methanol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research could focus on exploring the potential applications of this compound in various fields of research and industry.
Wirkmechanismus
Target of Action
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on the specific derivative and its targets. For example, some piperidine derivatives may inhibit the function of certain proteins, while others may enhance it .
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, they may influence pathways related to cell growth and division, inflammation, pain perception, and more .
Result of Action
Piperidine derivatives can have a wide range of effects, such as killing cancer cells, reducing inflammation, or relieving pain .
Eigenschaften
IUPAC Name |
(1-cyclohexylpiperidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQZPOIBZIYRLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclohexylpiperidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464804.png)









![3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1464819.png)